molecular formula C14H10F2N4O B2917361 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797014-76-6

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2917361
CAS No.: 1797014-76-6
M. Wt: 288.258
InChI Key: FHVKXDZHQSUXQP-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 1797014-76-6) is a chemical compound provided for research and development purposes. This product is intended for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a fused, rigid, and planar N-heterocyclic system recognized as a privileged structure in medicinal chemistry and drug discovery . Its significant synthetic versatility allows for extensive structural modifications, improving structural diversity for various applications . Compounds based on this core structure have been investigated for their notable bioactive properties, which include serving as selective protein inhibitors and exhibiting anticancer potential . Researchers value this scaffold for its biocompatibility and lower toxicity levels, which have led to its incorporation into several commercial molecules . This specific benzamide derivative provides researchers with a valuable building block for probing biological pathways and developing novel therapeutic agents. Handling should be performed by qualified professionals with appropriate safety measures. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)11-3-2-9(15)5-12(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKXDZHQSUXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include halogenation, amidation, and purification processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

  • Coupling Reactions: : Formation of bonds between two molecules.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and electrophiles such as alkyl halides are employed.

  • Coupling Reactions: : Palladium catalysts and boronic acids are frequently used.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • Fluorine vs. Trifluoromethyl : The 2,4-difluoro substitution on the benzamide (target compound) may improve membrane permeability compared to bulkier groups like trifluoromethyl (1797822-92-4) . Fluorine’s electronegativity also enhances binding to kinases via polar interactions .
    • Heterocycle Variations : Replacing pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine (Compound 3) shifts activity from kinase inhibition to antiparasitic effects, highlighting core-dependent target specificity .
  • 7rh reduces tumor sphere formation in prostate cancer by >50% at 10 µM, indicating potency against metastasis .

Biological Activity

2,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for its potential therapeutic applications, particularly in oncology and neurology. Its unique structural features, including fluorine substitutions and a pyrazolo moiety, enhance its lipophilicity and metabolic stability, making it a promising candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F2N5OC_{13}H_{11}F_2N_5O, with a molecular weight of approximately 288.25 g/mol. The presence of fluorine atoms at the 2 and 4 positions of the benzene ring is critical for its biological activity.

PropertyValue
Molecular FormulaC13H11F2N5OC_{13}H_{11}F_2N_5O
Molecular Weight288.25 g/mol
StructureStructure

Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly those involved in cell signaling pathways that regulate cell proliferation and survival. The compound has shown potential as an inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase implicated in endocytosis and synaptic vesicle recycling .

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, modifications in the chemical structure have been shown to influence the potency against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound significantly inhibited the proliferation of cancer cells such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer) .

Case Study: Antiproliferative Activity

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 6.48 ± 0.11 μM
    • NCI-H358: 20.46 ± 8.63 μM

These values indicate a promising level of activity against lung cancer cell lines.

Ion Channel Modulation

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its ability to modulate ion channels. Specifically, studies have shown that this compound can affect voltage-gated potassium channels (Kv7/KCNQ), which are crucial for neuronal excitability and may have implications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,4-DifluorobenzamideLacks the pyrazolo[1,5-a]pyrimidin moietySimpler structure with no fluorine substitution
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamideNo fluorine atoms on the benzene ringRetains the pyrazolo structure without fluorination
2,4-Difluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamideLacks the methyl group on the pyrazolo ringDifferent substitution pattern may affect activity

The unique combination of fluorine atoms and a methyl group on the pyrazolo ring enhances its binding affinity and biological properties compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation reactions between pyrazolo[1,5-a]pyrimidine precursors and fluorinated benzoyl chlorides. Key steps include refluxing in polar aprotic solvents (e.g., pyridine or xylene) with acid catalysts (e.g., p-toluenesulfonic acid), followed by crystallization. Yields (40–70%) depend on solvent choice, reaction time, and purification methods (e.g., ethanol recrystallization). Impurities often arise from incomplete azo coupling or byproducts from side reactions, necessitating rigorous NMR and MS characterization .

Q. How is structural characterization of this compound performed, and what analytical methods validate its purity?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., fluorine atoms at 2,4-positions on benzamide, methyl group on pyrazolo[1,5-a]pyrimidine).
  • Mass spectrometry (MS) : For molecular ion peaks matching the calculated molecular weight (e.g., C19H13F2N5O: 381.34 g/mol).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., ±0.3% deviation) .

Q. What are the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, and how do substituents affect fluorescence?

Substitution at the 7-position of pyrazolo[1,5-a]pyrimidine modulates fluorescence. Electron-withdrawing groups (e.g., cyano) enhance quantum yields, while bulky substituents reduce aggregation-induced quenching. Time-dependent density functional theory (TD-DFT) calculations correlate emission spectra with electronic transitions, aiding in rational design of fluorophores .

Advanced Research Questions

Q. How does this compound selectively inhibit DDR1 over other kinases, and what experimental assays validate this specificity?

The compound (e.g., analog 7rh ) binds DDR1 with a Kd of 0.6 nM, leveraging its benzamide moiety to occupy the ATP-binding pocket. Selectivity is validated via:

  • Kinase profiling : IC50 values >1 µM for 455 off-target kinases (e.g., DDR2, Bcr-Abl).
  • Cellular assays : Inhibition of collagen-induced DDR1 autophosphorylation in MCF7 cells (IC50 = 6.8 nM) without affecting DDR2-driven pathways.
  • S(35)/S(10) scores : 0.035 and 0.008, indicating high selectivity .

Q. What methodological challenges arise in assessing the compound’s anti-invasive effects in cancer models, and how are they addressed?

Key challenges include:

  • Matrix interference : Collagen-rich microenvironments reduce compound bioavailability. Use 3D spheroid models with ECM-mimetic hydrogels to improve physiological relevance.
  • Off-target effects : Combine siRNA silencing (e.g., DDR1 knockdown) with pharmacological inhibition to confirm mechanism-specific activity.
  • Metabolic stability : Pre-treat cells with lactate (10 mM) to mimic tumor microenvironments, as lactate upregulates DDR1-driven invasion .

Q. How do structural modifications of the benzamide or pyrazolo[1,5-a]pyrimidine moieties impact oral bioavailability and pharmacokinetics (PK)?

  • Benzamide fluorination : Enhances metabolic stability (t1/2 = 4.2 hrs in rats) by reducing CYP450 oxidation.
  • Pyrazolo[1,5-a]pyrimidine methylation : Improves solubility (logP = 2.1) and oral bioavailability (67.4% in mice).
  • PK studies : Use LC-MS/MS to monitor plasma concentrations post-administration, revealing AUC0-24h = 12,500 ng·hr/mL .

Q. What contradictions exist in reported IC50 values across cell lines, and how can they be reconciled?

Discrepancies arise from:

  • Cell line variability : DDR1 expression levels (e.g., higher in MCF7 vs. PC3 cells) affect potency. Normalize IC50 to DDR1 protein levels via Western blot.
  • Assay conditions : SRB assays (72-hr exposure) vs. MTT (24-hr) yield differing results due to proliferation rate differences. Standardize exposure times and use synergistic CI values (e.g., CalcuSyn software) for combination studies .

Methodological Guidelines

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in fibrosis or cancer?

  • Idiopathic pulmonary fibrosis (IPF) : Bleomycin-induced mouse models with hydroxyproline assays to quantify collagen deposition.
  • Cancer xenografts : DDR1-overexpressing NPC cell xenografts in nude mice, monitored via bioluminescence imaging. Administer 7rh at 30 mg/kg orally BID for 21 days .

Q. How can researchers optimize reaction mass efficiency (RME) during scale-up synthesis?

  • Solvent recovery : Recycle methanol and dimethylamine byproducts via distillation.
  • Catalyst-free conditions : Use excess pyridine as both solvent and base, achieving RME >50% .

Q. What strategies mitigate toxicity in preclinical development?

  • Metabolite identification : Use hepatic microsomes to identify reactive metabolites; introduce methyl groups to block metabolic hotspots.
  • hERG assay screening : Ensure IC50 >10 µM to avoid cardiac toxicity.
  • Dose escalation studies : Start at 10 mg/kg in rodents, monitoring ALT/AST levels weekly .

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